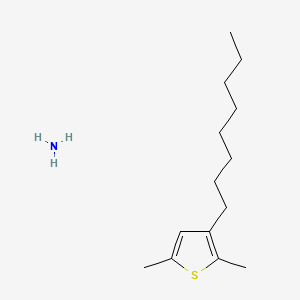

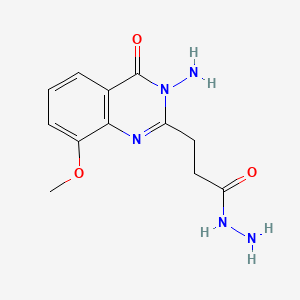

![molecular formula C5HCl2N3S B561363 2,7-Dichlorothiazolo[5,4-D]pyrimidine CAS No. 19602-61-0](/img/structure/B561363.png)

2,7-Dichlorothiazolo[5,4-D]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,7-Dichlorothiazolo[5,4-D]pyrimidine is a chemical compound with the molecular formula C5HCl2N3S. It is used as a building block in the synthesis of a variety of compounds, including spleen tyrosine kinase (Syk), mammalian target of rapamycin (mTOR), and PI3Kδ inhibitors, as well as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with antiviral activity .

Synthesis Analysis

The synthesis of pyrimidines, including this compound, involves various methods. One of the most common methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Another method involves a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) were calculated using the more popular DFT methods and the predicted results were compared with the reported experimental ones .Chemical Reactions Analysis

Pyrimidines, including this compound, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.767±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Synthesis of 2-Amino-7-Chlorothiazolo[5,4-d]pyrimidines : A single-step process for preparing 2-amino-7-chlorothiazolo[5,4-d]pyrimidines was developed, which can lead to novel, differentially functionalized 2,7-diaminothiazolo[5,4-d]pyrimidines (Liu, Patch, Schubert, & Player, 2005).

Antiproliferative and Apoptosis-Inducing Activity : Thiazolo[5,4-d]pyrimidines showed significant antiproliferative activity in various cancer cell lines and induced apoptosis in lung and leukemia cells. Specific analogs demonstrated promising results in targeting cancer cells (Singh et al., 2013).

Privileged Scaffold in Drug Discovery : Thiazolo[4,5-d]pyrimidines are used in medicinal chemistry to design therapeutics with a broad range of pharmacological activities, including as immune-modulators, antiviral, anticancer, and anti-inflammatory agents (Kuppast & Fahmy, 2016).

TRPV1 Antagonists : 2,7-Diamino-thiazolo[5,4-d]pyrimidines were identified as TRPV1 antagonists, showing potential for pain relief and treatment of thermal hyperalgesia (Lebsack et al., 2009).

Immunosuppressive Agents : Thiazolo[5,4-d]pyrimidines have been identified as a new class of immunosuppressive agents, potentially useful in preventing graft rejection after organ transplantation (Jang et al., 2011).

Anticancer Activity : New thiazolo[4,5-d]pyrimidine derivatives were synthesized and showed potential as anticancer agents, with some compounds having potent activity against various cancer cell lines (Becan et al., 2022).

EGFR Tyrosine Kinase Inhibitors : 2,7-Diamino-thiazolo[4,5-d]pyrimidine analogues were synthesized as novel inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, showing potent activity against EGFR-overexpressing human tumor cells (Lin et al., 2009).

Mechanism of Action

Target of Action

It has been used in the synthesis of a variety of compounds, including spleen tyrosine kinase (syk), mammalian target of rapamycin (mtor), and pi3kδ inhibitors, as well as hiv-1 non-nucleoside reverse transcriptase inhibitors (nnrtis) with antiviral activity .

Action Environment

It is noted that the compound should be stored in an inert atmosphere at 2-8°c .

Future Directions

New compounds with a 7-amino-2-arylmethyl-thiazolo[5,4-D]pyrimidine structure were synthesized and evaluated in vitro for their affinity and/or potency at the human (h) A1, hA2A, hA2B, and hA3 adenosine receptors (ARs) . This research indicates the potential for the development of more potent and efficacious drugs with a pyrimidine scaffold .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been used in the synthesis of a variety of compounds, including spleen tyrosine kinase (Syk), mammalian target of rapamycin (mTOR), and PI3Kδ inhibitors, as well as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with antiviral activity .

Molecular Mechanism

Similar compounds have shown affinity and/or potency at the human (h) A1, hA2A, hA2B, and hA3 adenosine receptors (ARs) .

Dosage Effects in Animal Models

Similar compounds have shown efficacy in animal models of depression .

Properties

IUPAC Name |

2,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIETVCLWXWMCSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=N1)Cl)N=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659988 |

Source

|

| Record name | 2,7-Dichloro[1,3]thiazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19602-61-0 |

Source

|

| Record name | 2,7-Dichloro[1,3]thiazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

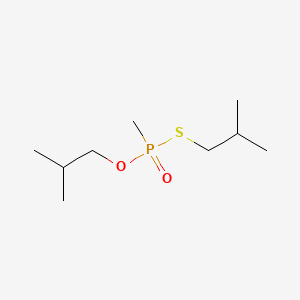

![3,11-Dimethoxy-7-phenyl-6,8,9,13b-tetrahydro-5H-dibenzo[c,h]xanthylium perchlorate](/img/structure/B561280.png)

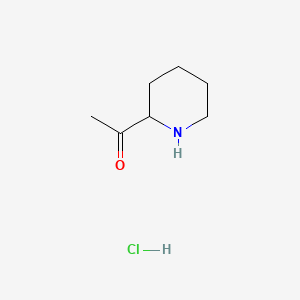

![2-[5-(2-Chloroethyl)furan-2-yl]-2-oxoacetyl chloride](/img/structure/B561283.png)

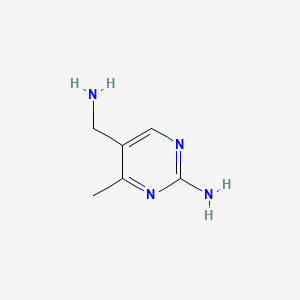

![8-Methyloctahydro-2H-pyrazino[1,2-A]pyrazin-2-amine](/img/structure/B561284.png)

![4-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B561293.png)

![(14'Z,20'Z)-spiro[1,3-dioxolane-2,23'-pentacyclo[10.10.1.02,11.04,9.015,20]tricosa-2(11),4,6,8,14,16,18,20-octaene]](/img/structure/B561301.png)